(S)-1-(3-chlorophenyl)ethanamine chemical properties
(S)-1-(3-chlorophenyl)ethanamine chemical properties
An In-depth Technical Guide to (S)-1-(3-chlorophenyl)ethanamine: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
Foreword: In the landscape of modern drug discovery and fine chemical synthesis, the utility of chiral building blocks cannot be overstated. (S)-1-(3-chlorophenyl)ethanamine has emerged as a crucial intermediate, valued for its specific stereochemistry and the versatile reactivity of its primary amine group. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, consolidating core chemical properties, spectroscopic data, synthesis and resolution strategies, and key applications. The methodologies described herein are grounded in established chemical principles to ensure both accuracy and reproducibility.
Core Chemical and Physical Properties
(S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine whose structural features—a stereogenic center, a basic amino group, and a chlorinated aromatic ring—dictate its chemical behavior and utility. The presence of the chlorine atom at the meta position of the phenyl ring significantly influences the molecule's electronic properties and potential for further functionalization, making it a valuable synthon in medicinal chemistry.[1]
A summary of its essential properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 68297-62-1 | [2][3][4] |
| Molecular Formula | C₈H₁₀ClN | [2][3][5] |
| Molecular Weight | 155.62 g/mol | [2][3][5] |
| Boiling Point | 112°C / 13 mmHg | [5] |
| Density | 1.122 g/cm³ (Predicted) | [5] |
| Purity | Typically ≥98% | [4][6] |
| Storage | Inert atmosphere, 2-8°C | [7] |
| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine | [2] |
| SMILES | C--INVALID-LINK--N | [2][7] |
| InChIKey | DQEYVZASLGNODG-LURJTMIESA-N | [2] |
Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure amines is a cornerstone of pharmaceutical manufacturing. The industrial production of (S)-1-(3-chlorophenyl)ethanamine typically involves two strategic approaches: asymmetric synthesis to directly form the desired (S)-enantiomer or the resolution of a racemic mixture.
Conceptual Synthetic Pathway: Reductive Amination
A prevalent method for synthesizing the racemic base of 1-(3-chlorophenyl)ethanamine is the reductive amination of 3-chloroacetophenone. This process involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is then reduced to the final amine.
Causality of Experimental Choices:
-
Ammonia Source: Reagents like ammonium acetate or a solution of ammonia in methanol are chosen because they readily provide the nucleophilic nitrogen required for imine formation.
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred over stronger reducing agents like lithium aluminum hydride (LAH). Their milder nature allows for the selective reduction of the imine in the presence of the starting ketone, minimizing side reactions and improving yield.
Enantiomeric Resolution: The Key to Chirality
Achieving high enantiomeric purity is critical. While asymmetric synthesis is elegant, classical resolution and enzymatic methods remain robust and widely used.
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Classical Resolution: This technique involves reacting the racemic amine with a chiral resolving agent, such as (R)-mandelic acid or tartaric acid derivatives, to form a pair of diastereomeric salts.[8] These salts exhibit different physical properties, most notably solubility, allowing one diastereomer to be selectively crystallized and separated. Subsequent treatment of the isolated salt with a base regenerates the enantiomerically enriched free amine.
-
Enzymatic Kinetic Resolution: This is a highly efficient and green chemistry approach. Lipases are commonly employed to selectively acylate one enantiomer of the amine in a racemic mixture, leaving the other unreacted.[9] For instance, a lipase can catalyze the reaction between the racemic amine and an acyl donor (e.g., ethyl acetate). The enzyme's stereospecificity results in the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other. The resulting N-acylated amine can then be easily separated from the unreacted (S)-amine.
The following workflow illustrates the logical steps from a racemic starting material to the purified (S)-enantiomer.
Caption: Generalized workflow for synthesis and resolution.
Spectroscopic Analysis and Characterization
Unambiguous structural confirmation and purity assessment rely on a combination of spectroscopic techniques. The expected data for (S)-1-(3-chlorophenyl)ethanamine are summarized below.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ ~7.2-7.4 ppm): Complex multiplet signals corresponding to the four protons on the substituted phenyl ring. Methine Proton (δ ~4.1 ppm): A quartet for the CH proton, coupled to the adjacent methyl group protons. Amine Protons (δ ~1.5-2.0 ppm): A broad singlet for the NH₂ protons; chemical shift can vary with concentration and solvent. Methyl Protons (δ ~1.3 ppm): A doublet for the CH₃ protons, coupled to the methine proton. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ ~120-145 ppm), including the carbon bearing the chlorine atom (C-Cl) and the carbon attached to the ethylamine group. Methine Carbon (C-N): A signal around δ ~50-55 ppm. Methyl Carbon: A signal in the aliphatic region, typically around δ ~20-25 ppm.[10] |
| IR Spectroscopy | N-H Stretch: A characteristic broad absorption band in the range of 3300-3500 cm⁻¹, typical for primary amines.[11] C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹. C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹. N-H Bend: A band around 1580-1650 cm⁻¹. C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region. C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A peak at m/z 155, with a characteristic M+2 isotope peak at m/z 157 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope. Base Peak: The most abundant fragment ion is typically at m/z 140, corresponding to the loss of the methyl group ([M-CH₃]⁺).[12] |
Applications in Drug Discovery and Organic Synthesis
(S)-1-(3-chlorophenyl)ethanamine is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of complex molecular targets.
-
Pharmaceutical Intermediates: Chiral amines are foundational components of numerous Active Pharmaceutical Ingredients (APIs).[13] The specific stereochemistry of the (S)-enantiomer is often essential for achieving the desired pharmacological activity, as different enantiomers can have vastly different biological effects, from therapeutic to toxic. This compound serves as a precursor for molecules targeting a range of conditions.[14][15]
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Building Block in Asymmetric Synthesis: The primary amine group provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases. Its defined stereocenter allows it to be used in diastereoselective reactions, enabling chemists to build additional stereocenters into a target molecule with a high degree of control.
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Role of the Chlorophenyl Moiety: The 3-chlorophenyl group is a common feature in pharmacologically active molecules. The chlorine atom can enhance metabolic stability, improve membrane permeability, and participate in crucial binding interactions (e.g., halogen bonding) with biological targets like enzymes and receptors.[1]
Safety, Handling, and Storage
Proper handling of (S)-1-(3-chlorophenyl)ethanamine is essential due to its potential hazards. The information is derived from available Safety Data Sheets (SDS).[16][17]
-
Hazard Classification: The compound is generally classified as hazardous. GHS hazard statements often include warnings for being harmful or toxic if swallowed, causing skin irritation or severe skin burns, and causing serious eye damage.[18] It may also be toxic to aquatic life with long-lasting effects.[16][17]
-
Personal Protective Equipment (PPE): Use under a chemical fume hood is mandatory.[16] Wear appropriate PPE, including chemical safety goggles or a face shield, nitrile gloves, and a lab coat.[19] An approved respirator should be used if ventilation is inadequate.[16]
-
Handling and Storage: Avoid contact with skin, eyes, and clothing.[19] Do not breathe vapors or mist.[16] Store in a tightly closed container in a cool, well-ventilated area under an inert atmosphere (e.g., nitrogen).[7][19] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[16]
-
First Aid Measures:
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[16][17]
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a poison center or doctor immediately.[17]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[17]
-
Experimental Protocol: Chiral HPLC Method Development for Enantiomeric Purity
A self-validating protocol for determining the enantiomeric excess (ee) of (S)-1-(3-chlorophenyl)ethanamine is critical for quality control. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique.[9][20][21]
Objective: To develop a robust and reproducible analytical method to separate the (S) and (R) enantiomers of 1-(3-chlorophenyl)ethanamine and quantify the enantiomeric excess.
Methodology:
-
CSP Selection (The Causality of Choice):
-
Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives like Chiralpak® IA/AD or Chiralcel® OD) are the first choice. Their broad applicability for separating chiral amines is well-documented.[21] The mechanism relies on forming transient diastereomeric complexes between the analyte and the chiral selector via hydrogen bonding, dipole-dipole, and π-π interactions.
-
-
Mobile Phase Screening:
-
Initial Condition: Start with a standard mobile phase of 90:10 (v/v) Hexane/Isopropanol (IPA) with 0.1% Diethylamine (DEA).
-
Rationale: Hexane/IPA is a common normal-phase solvent system. The small amount of a basic additive like DEA is crucial; it acts as a competitor for acidic sites on the silica gel backbone of the CSP, preventing peak tailing and improving the peak shape of the basic amine analyte.
-
Flow Rate: Set to 1.0 mL/min.
-
Detection: Use a UV detector set to a wavelength where the phenyl ring absorbs, typically around 254 nm or 265 nm.
-
-
Optimization Workflow:
-
Inject a solution of the racemic standard (a 50:50 mixture of R and S enantiomers).
-
If no separation is observed, systematically vary the percentage of the polar modifier (IPA). Decrease to 5% or increase to 15% and 20%. A lower percentage of IPA generally increases retention time and may improve resolution.
-
If separation is achieved but resolution is poor (Resolution < 1.5), make finer adjustments to the IPA concentration (e.g., in 1-2% increments).
-
The goal is to achieve baseline separation (Resolution ≥ 1.5) with reasonable analysis times.
-
-
Analysis and Quantification:
-
Once the method is optimized, inject the sample of (S)-1-(3-chlorophenyl)ethanamine.
-
Identify the peaks corresponding to the (S) and (R) enantiomers by comparing with an authentic standard of the S-form if available.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
The following diagram illustrates the logical decision-making process in this protocol.
Caption: Chiral HPLC method development workflow.
References
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- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 14. globalresearchonline.net [globalresearchonline.net]
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